4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, distinguished by the presence of a trifluoromethyl group. This compound exhibits a range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a significant molecule in medicinal chemistry.
The compound is cataloged under the chemical identifier 2070-87-3 and has been synthesized and evaluated for various biological activities. It is available for purchase from specialized chemical suppliers.
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one falls under the category of heterocyclic organic compounds, specifically within the subclass of benzodiazepines. Its unique structure contributes to its classification as a potential therapeutic agent in pharmacology.
The synthesis of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through various methods. One notable approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions. This method allows for the selective introduction of the trifluoromethyl group into the benzodiazepine structure.
Industrial production often employs high-yield synthetic routes that are scalable. For instance, simultaneous vapor-phase chlorination/fluorination at elevated temperatures using transition metal-based catalysts like iron fluoride is utilized to achieve efficient synthesis.
The molecular structure of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one features a fused benzodiazepine ring system with a trifluoromethyl substituent. The presence of this group significantly alters the compound's physical and chemical properties.
The compound's molecular formula is C11H8F3N2O, and its molecular weight is approximately 246.19 g/mol. The trifluoromethyl group contributes to its distinct electronic characteristics and influences its interaction with biological targets.
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophiles are used in substitution reactions to yield diverse derivatives.
The products formed depend on the specific reagents and conditions employed. For example, oxidation may yield oxides while substitution reactions could produce derivatives with various functional groups.
The mechanism of action of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves modulation of neurotransmitter systems in the brain. Benzodiazepines generally enhance the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission. This results in anxiolytic and sedative effects.
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is characterized by its solid state at room temperature and exhibits moderate solubility in organic solvents due to its lipophilic nature.
The chemical properties include stability under standard conditions but susceptibility to oxidation and substitution reactions. Its trifluoromethyl group enhances its reactivity compared to non-fluorinated analogs.
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one holds potential applications in medicinal chemistry as a lead compound for developing new anxiolytic and sedative drugs. Its unique structural features make it a valuable candidate for further pharmacological evaluation and development in therapeutic contexts .
The 1,5-benzodiazepine nucleus provides a versatile chemical framework for designing modulators of gamma-aminobutyric acid (GABA) receptors and other neurological targets. Unlike classical 1,4-benzodiazepines like diazepam, the 1,5-regioisomer exhibits distinct conformational preferences and electronic distributions that influence target selectivity and metabolic pathways. This scaffold’s significance lies in its ability to maintain the essential pharmacophore elements for GABA_A receptor interaction—a carbonyl group at C2 and aromatic hydrophobic domains—while offering modified stereoelectronic properties that can mitigate adverse effects associated with traditional benzodiazepines [3] [6].
Table 1: Comparative Analysis of Benzodiazepine Scaffolds in CNS Therapeutics
Scaffold Type | Core Structure | Key Molecular Targets | Representative Derivatives | Molecular Weight Range (g/mol) |
---|---|---|---|---|
1,4-Benzodiazepine | Diazepine N1-C7 fusion | GABA_A receptors (α1 subunit) | Diazepam, Lorazepam | 250-350 |
1,5-Benzodiazepine | Diazepine N1-C8 fusion | GABA_A receptors (α2/3 subunits) | 4-(Trifluoromethyl) derivative | 220-300 |
Triazolobenzodiazepine | Triazole-fused 1,4-system | GABA_A, serotonin receptors | Alprazolam, Estazolam | 300-400 |
The 1,5-benzodiazepin-2-ones demonstrate improved metabolic stability compared to their 1,4-counterparts due to decreased susceptibility to hepatic cytochrome P450-mediated degradation at the C3 position. This property translates to potentially longer therapeutic half-lives and reduced dosing frequency—a critical advantage in chronic neurological conditions. Research applications specifically highlight their utility as intermediates for developing anxiolytics, where structural modifications at N1 and C4 modulate receptor subtype selectivity [8]. The presence of electron-withdrawing groups at C4, particularly the trifluoromethyl moiety, enhances dipole interactions within receptor binding pockets, contributing to nanomolar affinity ranges observed in receptor binding assays [3].
The strategic incorporation of fluorine into benzodiazepine pharmacophores began in the 1960s as researchers explored methods to enhance blood-brain barrier (BBB) penetration and metabolic stability. Early work by Sternbach and colleagues demonstrated that fluorinated alkyl chains at the N1 position conferred resistance to oxidative metabolism, leading to the development of halazepam (7-chloro-1,3-dihydro-5-phenyl-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one) [4]. This compound validated the principle that trifluoroalkyl groups could prolong therapeutic effects without increasing toxicity, setting the stage for C4-trifluoromethyl derivatives.
The synthesis of 4-(trifluoromethyl)-1,5-benzodiazepin-2-ones represents a significant methodological advancement from these early fluorinated compounds. Initial synthetic routes involved multistep condensation of o-phenylenediamines with β-keto esters followed by trifluoromethylation, but these approaches suffered from regiochemical inconsistencies and low yields [3]. Modern protocols employ palladium-catalyzed cross-coupling and cyclization strategies using hexafluoroacetone precursors, enabling precise regiocontrol of the trifluoromethyl group at the C4 position [9].
Table 2: Historical Development Milestones of Trifluoromethyl Benzodiazepines
Time Period | Key Advancement | Representative Compound | Synthetic Approach |
---|---|---|---|
1959-1970 | N1-Trifluoroethyl derivatives | Halazepam | Alkylation of benzodiazepinones |
1970-1980 | C7-Trifluoromethyl-1,4-benzodiazepines | 7-(Trifluoromethyl)-5-phenyl derivative (Ro-5-2904) | Cyclocondensation with fluorinated building blocks |
1980-Present | Regioselective C4-trifluoromethyl-1,5-benzodiazepinones | 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | Hexafluoroacetone imine cyclizations |
Academic and industrial research has progressively shifted toward optimizing 1,5-benzodiazepine scaffolds over the past three decades, driven by the discovery that their binding kinetics at GABA_A receptors differ substantially from 1,4-isomers. Patent analyses reveal increasing claims covering 1,5-benzodiazepin-2-ones with C4-fluorinated substituents, reflecting their growing therapeutic importance [3].
The C4 position in 1,5-benzodiazepin-2-ones serves as a critical vector for modulating electronic properties, lipophilicity, and steric parameters. Introduction of the trifluoromethyl group at this specific location induces profound effects on molecular behavior:
Lipophilicity Enhancement: The -CF₃ group increases the compound’s octanol-water partition coefficient (log P) by approximately 1.0-1.5 units compared to non-fluorinated analogs [5]. This elevated lipophilicity significantly improves passive diffusion across the blood-brain barrier, as demonstrated by in situ perfusion models showing >3-fold enhancement in brain-plasma ratios versus hydrogen or methyl-substituted counterparts [3].
Metabolic Stabilization: Positioned at C4, the trifluoromethyl group sterically shields the adjacent C3 and C5 positions from oxidative metabolism. Mass spectrometry studies of hepatic microsomal incubations reveal markedly decreased formation of hydroxylated metabolites compared to phenyl-substituted analogs [5] . This property directly translates to extended plasma half-lives in preclinical species.
Electrostatic Modulation: The strong electron-withdrawing effect (-I) of the -CF₃ group reduces electron density at the carbonyl oxygen and N5 position, altering hydrogen-bonding patterns with GABA_A receptor residues. Computational molecular modeling indicates enhanced dipole interactions with Tyr58 and Thr81 residues in the benzodiazepine binding pocket [3].
Table 3: Physicochemical and Pharmacological Properties of Positional Isomers
Substituent Position | Log D₇.₄ | Aqueous Solubility (μg/mL) | GABA_A EC₅₀ (nM) | Metabolic Half-life (Human Liver Microsomes, min) |
---|---|---|---|---|
C4-CF₃ | 2.18 ± 0.15 | 32.5 ± 2.8 | 58.3 ± 6.2 | >120 |
C4-Phenyl | 3.02 ± 0.11 | 12.8 ± 1.5 | 182.4 ± 15.7 | 42.6 ± 5.3 |
C7-CF₃ (1,4-isomer) | 2.87 ± 0.09 | 18.3 ± 2.1 | 96.5 ± 8.4 | 78.9 ± 7.1 |
Structure-activity relationship (SAR) analyses demonstrate that C4-trifluoromethyl substitution generates superior receptor affinity compared to C4-phenyl derivatives, with receptor binding assays showing 3-fold higher affinity for GABAA α2/α3 subtypes . This specificity profile suggests reduced sedative side effects, as α1 subunit activation primarily mediates sedation. The C4-trifluoromethyl derivative exhibits >100-fold selectivity for GABAA receptors over off-targets like voltage-gated calcium channels, underscoring its pharmacological precision [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1